molecular formula C10H15NO4 B2700102 5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248337-44-0

5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2700102
CAS No.: 2248337-44-0
M. Wt: 213.233
InChI Key: FBLUGTKLNUOPBJ-UHFFFAOYSA-N
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Description

5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is an organic compound characterized by a unique structure that includes a cyclopentyl ring, an oxazolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the following steps:

    Formation of the Oxazolidine Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions. For instance, reacting 1-methylcyclopentylamine with glyoxal in the presence of an acid catalyst can form the oxazolidine ring.

    Carboxylation: The oxazolidine intermediate can then be carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the oxazolidine ring, potentially opening it to form amino alcohol derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a precursor for drug development. Its structural features make it a candidate for the synthesis of molecules with biological activity, such as enzyme inhibitors or receptor modulators.

Industry

In industry, the compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for creating polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid: Lacks the methyl group on the cyclopentyl ring.

    5-(1-Methylcyclohexyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid: Contains a cyclohexyl ring instead of a cyclopentyl ring.

    5-(1-Methylcyclopentyl)-2-oxo-1,3-thiazolidine-5-carboxylic acid: Contains a thiazolidine ring instead of an oxazolidine ring.

Uniqueness

The presence of the 1-methylcyclopentyl group in 5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions. This makes it distinct from similar compounds and potentially more suitable for specific applications in drug design and materials science.

Properties

IUPAC Name

5-(1-methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-9(4-2-3-5-9)10(7(12)13)6-11-8(14)15-10/h2-6H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLUGTKLNUOPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C2(CNC(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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